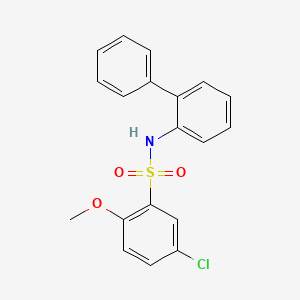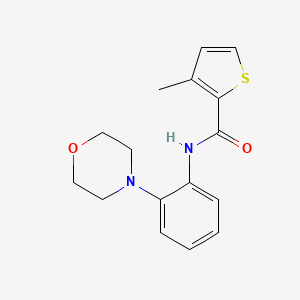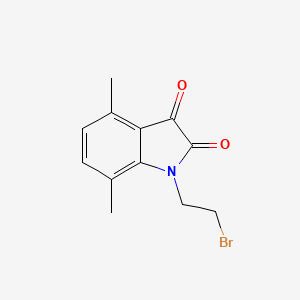![molecular formula C7H6F2N2O4S B7543603 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline, commonly known as Difluoromethylsulfonyl-4-nitroaniline (DFMSA), is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 247.13 g/mol. DFMSA has been used in various fields of research, including biochemistry, pharmacology, and organic chemistry.
作用机制
The mechanism of action of 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline involves the nucleophilic attack of thiols on the difluoromethylsulfonyl group. The reaction leads to the formation of a thioether adduct and the release of difluoromethanesulfonic acid. The thioether adduct can be detected spectrophotometrically at a wavelength of 400 nm. The reaction is shown below:
Biochemical and Physiological Effects:
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects. However, it should be noted that 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline is a potent oxidizing agent and should be handled with care.
实验室实验的优点和局限性
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has several advantages for lab experiments. It is a stable and easy-to-handle reagent that can be stored for long periods of time. It has a high selectivity for thiols and does not react with other biomolecules such as proteins, nucleic acids, or carbohydrates. However, 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has some limitations as well. It is not suitable for the detection of low levels of thiols and can give false-positive results in the presence of other reducing agents such as ascorbic acid or glutathione.
未来方向
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has several potential future directions in scientific research. It can be used for the development of new diagnostic tools for the detection of thiols in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline can also be used for the development of new drugs that target thiols and their related pathways. Further research is needed to explore the full potential of 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline in various fields of scientific research.
Conclusion:
In conclusion, 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline is a chemical compound that has been widely used in scientific research as a reagent for the detection and quantification of thiols. It has a high selectivity for thiols and does not react with other biomolecules. 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has several potential future directions in scientific research, including the development of new diagnostic tools and drugs. However, it has some limitations as well and should be handled with care due to its oxidizing properties.
合成方法
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline can be synthesized by reacting 4-nitroaniline with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at low temperature and yields 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline as a yellow crystalline solid. The reaction is shown below:
科学研究应用
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has been widely used in scientific research as a reagent for the detection and quantification of thiols. Thiols are important biomolecules that play a crucial role in various physiological processes such as redox signaling, detoxification, and protein folding. 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline reacts with thiols to form a yellow-colored adduct that can be detected spectrophotometrically. This reaction has been used to quantify the levels of thiols in biological samples such as blood, urine, and tissues.
属性
IUPAC Name |
2-(difluoromethylsulfonyl)-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O4S/c8-7(9)16(14,15)6-3-4(11(12)13)1-2-5(6)10/h1-3,7H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWIUITWKHNDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)



![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)
